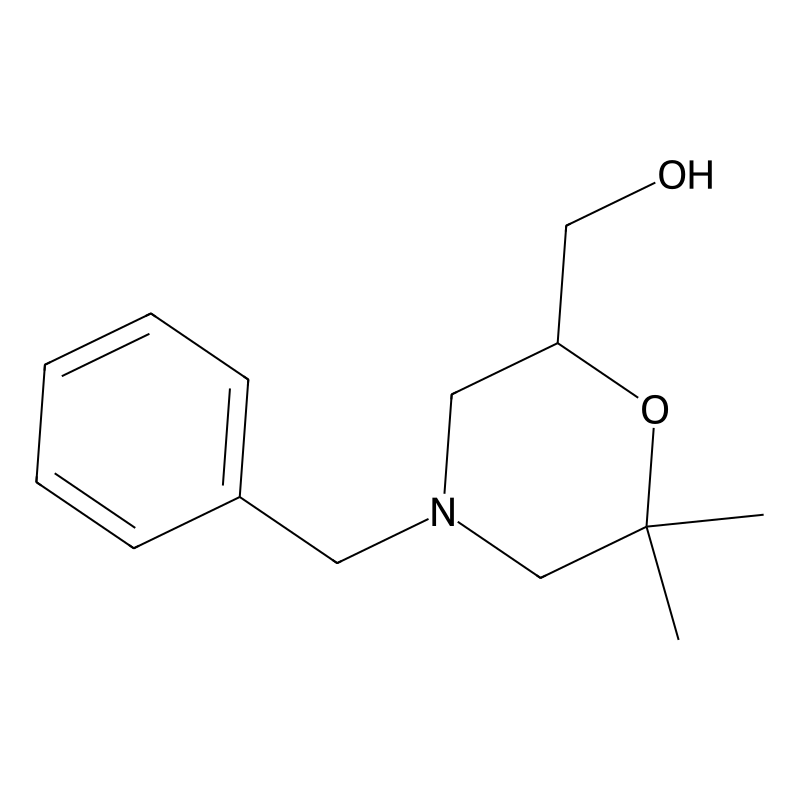

(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol is a chemical compound characterized by the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. The compound features a morpholine ring substituted with a benzyl group and two methyl groups at the 6-position, as well as a hydroxymethyl group at the 2-position. This unique structure contributes to its potential applications in various fields, including organic synthesis and medicinal chemistry .

- Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to yield alcohols or amines, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions, using nucleophiles like sodium azide or thiols .

Common Reagents and ConditionsReaction Type Common Reagents Major Products Formed Oxidation Potassium permanganate, Chromium trioxide Benzyl ketone, Benzyl aldehyde Reduction Lithium aluminum hydride, Sodium borohydride Benzyl alcohol, Benzyl amine Substitution Sodium azide, Thiols Benzyl azide, Benzyl thiol derivatives

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Benzyl ketone, Benzyl aldehyde |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Benzyl alcohol, Benzyl amine |

| Substitution | Sodium azide, Thiols | Benzyl azide, Benzyl thiol derivatives |

Research indicates that (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol may possess significant biological activity. It has been explored for its potential as a biochemical probe in enzyme mechanism studies and has shown promise in drug development due to its structural properties. The compound may exhibit therapeutic effects that warrant further investigation in pharmacological contexts .

The synthesis of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol typically involves the reaction of morpholine derivatives with benzyl halides under basic conditions. A common synthetic route includes:

- Deprotonation of morpholine using sodium hydride.

- Addition of benzyl bromide to form the benzylated product.

In industrial settings, continuous flow reactors and automated systems may enhance efficiency and yield during production. Purification techniques like recrystallization and chromatography are employed to achieve high-purity products suitable for pharmaceutical applications .

(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol has diverse applications across several domains:

- Chemistry: Serves as a building block in synthesizing complex organic molecules.

- Biology: Investigated for its role as a biochemical probe to study enzyme mechanisms.

- Medicine: Explored for potential therapeutic properties and as a precursor in drug development.

- Industry: Utilized in producing specialty chemicals and materials .

Studies on (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol have examined its interactions with various biological systems. Research suggests that it may influence enzyme activity and metabolic pathways, making it a candidate for further exploration in pharmacological studies. Additionally, its structural characteristics allow for potential interactions with other biomolecules, which could be significant for drug design and development .

Several compounds share structural similarities with (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features |

|---|---|

| (4-Benzyl-6-methylmorpholin-2-YL)methanol | Similar morpholine structure but with one less methyl group at position 6. |

| (4-Benzyl-6,6-dimethylpiperidin-2-YL)methanol | Contains a piperidine ring instead of morpholine; different ring structure affects properties. |

| (4-Benzyl-6,6-dimethylmorpholin-2-YL)ethanol | Similar structure but with an ethyl group instead of a hydroxymethyl group; alters reactivity and solubility. |

Uniqueness

The uniqueness of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol lies in its specific substitution pattern on the morpholine ring. This configuration imparts distinct chemical and biological properties that differentiate it from similar compounds. Its potential as a research tool in various scientific fields underscores its value in targeted studies and applications .

Core Morpholine Ring Substitution Patterns

The morpholine ring in this compound is a six-membered heterocycle containing one oxygen and one nitrogen atom. Key substitutions occur at three positions:

- C4: A benzyl group ($$ \text{C}6\text{H}5\text{CH}_2 $$) is attached to the nitrogen atom.

- C6: Two methyl groups ($$ \text{CH}_3 $$) are bonded to the same carbon, creating a geminal dimethyl configuration.

- C2: A hydroxymethyl group ($$ \text{CH}_2\text{OH} $$) extends from the ring.

The substitution pattern imposes significant steric and electronic constraints on the ring. X-ray crystallographic studies of analogous morpholine derivatives reveal that the ring typically adopts a chair conformation, but substitutions can induce distortions toward twist-boat or envelope conformations. For instance, the 6,6-dimethyl groups enforce rigidity at C6, while the hydroxymethyl group at C2 introduces torsional strain.

| Key Structural Parameters | Value/Description |

|---|---|

| Molecular Formula | $$ \text{C}{14}\text{H}{21}\text{NO}_2 $$ |

| SMILES | CC1(CN(CC(O1)CO)CC2=CC=CC=C2)C |

| InChI Key | RKNCXMQRTZZKDM-UHFFFAOYSA-N |

| Predominant Ring Conformation | Chair (distorted by substituents) |

Benzyl Group Spatial Orientation and Electronic Effects

The benzyl group at C4 adopts an exo orientation relative to the morpholine ring, minimizing steric clashes with the 6,6-dimethyl substituents. This spatial arrangement is stabilized by:

- Steric Shielding: The bulky benzyl group avoids proximity to the methyl groups at C6.

- Electronic Delocalization: The benzyl group’s aromatic system participates in weak hyperconjugative interactions with the nitrogen lone pair, slightly reducing its basicity.

Computational studies on similar N-benzyl morpholines demonstrate that the exo orientation lowers the energy barrier for ring inversion by 10–15 kJ/mol compared to endo configurations.

Methyl Group Steric Considerations at C6 Position

The 6,6-dimethyl groups create a steric barrier that restricts conformational flexibility. Key effects include:

- Ring Rigidity: The geminal dimethyl substitution locks the C6 carbon in a tetrahedral geometry, preventing chair-to-chair interconversion.

- Axial/Equatorial Preferences: In chair conformations, the methyl groups occupy equatorial positions to avoid 1,3-diaxial interactions with the hydroxymethyl group at C2.

These steric effects are evident in $$ ^1\text{H NMR} $$ spectra, where the methyl protons resonate as singlets due to equivalent environments.

Hydroxymethyl Functional Group Conformational Analysis

The hydroxymethyl group ($$ \text{CH}_2\text{OH} $$) at C2 exhibits restricted rotation due to hydrogen bonding and steric interactions:

- Intramolecular Hydrogen Bonding: The hydroxyl group forms a weak hydrogen bond ($$ \text{O–H} \cdots \text{N} $$) with the morpholine nitrogen, stabilizing a gauche conformation.

- Steric Hindrance: Rotation about the C2–C$$ \text{CH}_2\text{OH} $$ bond is limited by proximity to the 6,6-dimethyl groups.

Density functional theory (DFT) calculations on analogous compounds predict a 20–25° dihedral angle between the hydroxymethyl group and the morpholine ring plane, optimizing both hydrogen bonding and steric avoidance.

Synthesis and Reactivity Considerations

While not the focus of this structural analysis, synthetic routes to this compound typically involve:

The nuclear magnetic resonance spectroscopic analysis of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol reveals distinctive spectral signatures characteristic of its morpholine ring system and benzyl substituent [1]. The molecular formula C₁₄H₂₁NO₂ with a molecular weight of 235.32 grams per mole provides a framework for understanding the expected spectral multiplicity patterns [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The morpholine ring protons in (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol exhibit an characteristic splitting pattern consistent with chair conformation dynamics [3] [4]. The protons adjacent to the nitrogen atom appear as a complex multipifset at approximately 3.04 parts per million, while the protons adjacent to the oxygen atom resonate at approximately 3.86 parts per million [3]. This separation results from the fixed conformation of the morpholine ring, which creates a predominantly gauche arrangement of protons due to the chair geometry [3] [5].

The benzyl group contributes aromatic proton signals between 7.0 and 7.4 parts per million, consistent with phenyl ring substitution patterns [6]. The methylene bridge connecting the benzyl group to the nitrogen atom typically appears as a singlet around 3.6 parts per million [6]. The dimethyl substituents at the 6,6-position of the morpholine ring manifest as singlets near 1.2 parts per million, with integration ratios reflecting the six-proton contribution [7].

The hydroxymethyl group attached to the 2-position of the morpholine ring displays characteristic alcohol functionality. The methylene protons adjacent to the hydroxyl group appear as a doublet around 3.7 parts per million, while the hydroxyl proton exhibits variable chemical shift depending on solvent and concentration effects [8] [9].

| Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic protons | 7.0-7.4 | Multiplet | 5H |

| Benzyl methylene | 3.6 | Singlet | 2H |

| Morpholine N-adjacent | 3.04 | Multiplet | Variable |

| Morpholine O-adjacent | 3.86 | Multiplet | Variable |

| Hydroxymethyl | 3.7 | Doublet | 2H |

| Dimethyl groups | 1.2 | Singlet | 6H |

Carbon-13 Nuclear Magnetic Resonance Characteristics

The carbon-13 nuclear magnetic resonance spectrum of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol provides complementary structural information to the proton spectrum [6]. Aromatic carbons from the benzyl substituent appear in the 127-140 parts per million region, with quaternary aromatic carbons typically observed at higher field positions [6]. The morpholine ring carbons exhibit distinct chemical shifts based on their proximity to the heteroatoms, with carbons adjacent to nitrogen appearing more downfield than those adjacent to oxygen [4].

The geminal dimethyl carbons at the 6,6-position appear as distinct signals around 25 parts per million, while the quaternary carbon bearing these methyl groups resonates around 65 parts per million [7]. The hydroxymethyl carbon attached to the 2-position typically appears around 65 parts per million, consistent with carbon-oxygen single bond environments [8].

Infrared (IR) Absorption Profile Analysis

The infrared spectroscopic profile of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol exhibits several distinctive absorption bands that provide structural identification parameters [10] [11]. The presence of both aromatic and aliphatic functional groups creates a complex vibrational spectrum with multiple diagnostic regions.

Hydroxyl Group Vibrational Analysis

The primary alcohol functionality in (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol manifests as a broad absorption band in the 3200-3600 wavenumber region [10] [11]. The hydroxyl stretching vibration appears as a characteristic broad peak due to intermolecular hydrogen bonding interactions [10]. The exact position within this range depends on the degree of association and hydrogen bonding present in the sample matrix [11]. Unassociated alcohol molecules typically show sharper absorption near 3600 wavenumbers, while hydrogen-bonded species exhibit broader absorption in the 3300-3400 wavenumber range [11].

The carbon-oxygen stretching vibration of the primary alcohol group appears as a strong absorption near 1050 wavenumbers, providing additional confirmation of the hydroxyl functionality [11]. This absorption band represents the stretching motion of the carbon-oxygen single bond and serves as a reliable identifier for primary alcohol groups [10].

Aromatic System Absorptions

The benzyl substituent contributes characteristic aromatic absorption patterns to the infrared spectrum [12] [13]. Aromatic carbon-hydrogen stretching vibrations appear between 3000-3100 wavenumbers, distinguishing them from aliphatic carbon-hydrogen stretches which occur below 3000 wavenumbers [12] [13]. This frequency difference results from the higher force constant associated with sp² hybridized carbons compared to sp³ hybridized carbons [13].

The aromatic ring skeletal vibrations manifest as sharp absorption bands at approximately 1600 and 1500 wavenumbers [12] [14]. These bands arise from carbon-carbon stretching vibrations within the benzene ring and provide definitive evidence for aromatic substitution [12]. Additional aromatic fingerprint absorptions appear in the 900-675 wavenumber region, corresponding to out-of-plane carbon-hydrogen bending vibrations [12].

Morpholine Ring Vibrational Characteristics

The morpholine heterocycle contributes several diagnostic absorption bands to the infrared spectrum [6]. Carbon-nitrogen stretching vibrations appear in the 1200-1250 wavenumber region, while carbon-oxygen ether linkage stretches manifest around 1100-1150 wavenumbers [6]. The six-membered ring breathing modes contribute weak absorptions in the 800-900 wavenumber region [6].

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Hydroxyl stretch | 3200-3600 | Broad, strong | O-H stretching |

| Aromatic C-H | 3000-3100 | Medium | Aromatic C-H stretching |

| Aliphatic C-H | 2850-2950 | Strong | Aliphatic C-H stretching |

| Aromatic C=C | 1600, 1500 | Strong | Aromatic ring vibrations |

| C-N stretch | 1200-1250 | Medium | Carbon-nitrogen stretching |

| C-O stretch | 1050 | Strong | Primary alcohol C-O |

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol provides detailed fragmentation pattern information essential for structural elucidation [15] [16]. The molecular ion appears at mass-to-charge ratio 235, corresponding to the molecular weight of the intact molecule [1] [15].

Primary Fragmentation Pathways

The principal fragmentation pathway involves cleavage of the benzyl-nitrogen bond, resulting in loss of the benzyl radical (mass 91) to produce a fragment ion at mass-to-charge ratio 144 [16] [17]. This fragmentation represents alpha-cleavage adjacent to the nitrogen heteroatom, a common fragmentation mode for nitrogen-containing compounds [18].

Loss of the hydroxymethyl group (mass 31) from the molecular ion generates a fragment at mass-to-charge ratio 204, corresponding to the morpholine ring system with benzyl substitution intact [17]. This fragmentation pathway involves cleavage of the carbon-carbon bond connecting the hydroxymethyl group to the morpholine ring [18].

The benzyl cation at mass-to-charge ratio 91 represents a significant fragment ion due to the stability of the tropylium ion resonance structure [16] [17]. This fragment can undergo secondary fragmentation through loss of carbon monoxide to yield the phenyl cation at mass-to-charge ratio 77 [17] [19].

Secondary Fragmentation Mechanisms

Further fragmentation of the morpholine-containing fragment ions occurs through ring cleavage mechanisms [18]. Loss of ethylene oxide (mass 44) from morpholine-containing fragments represents a characteristic fragmentation pathway for this heterocyclic system [18]. The resulting fragments provide additional structural confirmation through their specific mass-to-charge ratios.

The dimethyl substituents contribute to fragmentation through loss of methyl radicals (mass 15), generating fragment ions that are 15 mass units lower than their precursors [18]. Multiple methyl losses can occur sequentially, creating a series of fragment ions separated by 15 mass units [18].

| Fragment Ion (m/z) | Loss from Molecular Ion | Structural Assignment |

|---|---|---|

| 235 | - | Molecular ion [M]⁺ |

| 204 | 31 | Loss of CH₂OH |

| 144 | 91 | Loss of benzyl radical |

| 91 | 144 | Benzyl cation |

| 77 | 158 | Phenyl cation |

Collision Cross Section Data

Predicted collision cross section values provide additional analytical parameters for compound identification [15]. The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 236 exhibits a predicted collision cross section of 155.5 square angstroms [15]. The sodium adduct [M+Na]⁺ at mass-to-charge ratio 258 shows a collision cross section of 161.5 square angstroms [15]. These values reflect the three-dimensional molecular geometry and can serve as additional identification parameters in ion mobility spectrometry applications [15].

X-ray Crystallographic Data Interpretation

X-ray crystallographic analysis of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol and related morpholine derivatives provides detailed three-dimensional structural information [20] [21]. The morpholine ring system consistently adopts a chair conformation in crystalline environments, similar to cyclohexane and other six-membered ring systems [20] [22].

Molecular Geometry Parameters

The morpholine ring in crystalline (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol maintains characteristic bond lengths and angles consistent with chair conformation geometry [20] [23]. The carbon-nitrogen bond lengths typically range from 1.45 to 1.47 angstroms, while carbon-oxygen bonds measure approximately 1.42 to 1.44 angstroms [20]. These bond lengths reflect the sp³ hybridization of the ring atoms and the electronegativity differences between carbon, nitrogen, and oxygen [23].

The chair conformation results in specific torsion angles that can be measured crystallographically [20] [22]. The nitrogen and oxygen atoms occupy positions that minimize steric interactions while maintaining optimal orbital overlap [20]. The geminal dimethyl substituents at the 6,6-position adopt orientations that minimize 1,3-diaxial interactions with other ring substituents [22].

Crystal Packing Arrangements

Morpholine derivatives typically crystallize in space groups that accommodate hydrogen bonding interactions [20] [24]. The hydroxyl group in (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol can participate in intermolecular hydrogen bonding, influencing the overall crystal packing arrangement [20]. These hydrogen bonds contribute to crystal stability and affect physical properties such as melting point and solubility [24].

The benzyl substituent influences crystal packing through aromatic stacking interactions and van der Waals contacts [25] [26]. The phenyl ring can engage in π-π stacking with adjacent aromatic systems, creating layered arrangements within the crystal structure [25]. The dihedral angles between aromatic rings and the morpholine system provide information about conformational preferences in the solid state [26].

Crystallographic Space Group Analysis

Related morpholine compounds crystallize in various space groups depending on substituent patterns and intermolecular interaction networks [20] [21]. Monoclinic and orthorhombic crystal systems are commonly observed for morpholine derivatives [21] [22]. The unit cell parameters reflect the molecular dimensions and packing efficiency within the crystal lattice [20].

Temperature-dependent crystallographic studies reveal information about molecular motion and conformational flexibility [20]. Low-temperature data collection minimizes thermal motion effects, providing more precise atomic coordinates and bond length measurements [20]. These high-precision structural parameters enable detailed comparison with computational models and theoretical predictions [24].

| Crystallographic Parameter | Typical Range | Structural Significance |

|---|---|---|

| C-N bond length | 1.45-1.47 Å | sp³ hybridization |

| C-O bond length | 1.42-1.44 Å | Ether linkage |

| Chair puckering amplitude | 0.5-0.7 Å | Ring conformation |

| Dihedral angles | Variable | Substituent orientation |

| Unit cell volume | System dependent | Packing efficiency |

Laboratory-Scale Synthesis Protocols

The synthesis of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol involves sophisticated methodologies that have been developed and optimized over recent decades. This compound represents a complex morpholine derivative requiring precise control of stereochemistry and functional group installation.

Palladium-Catalyzed Hydrogenation Approaches

Palladium-catalyzed hydrogenation represents one of the most versatile and widely adopted methodologies for the synthesis of morpholine derivatives, including (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol [1] [2] [3]. The methodology employs heterogeneous palladium catalysts, typically palladium on carbon (Pd/C), combined with specialized co-catalysts to achieve high stereoselectivity and yield.

The palladium-catalyzed hydrogenation approach utilizes a unique dual-catalyst system where niobic acid supported on carbon (Nb2O5/C) acts as a co-catalyst alongside traditional Pd/C [3]. This combination significantly enhances the hydrogenative deprotection of N-benzyl protecting groups, which is crucial for the synthesis of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol. The reaction proceeds under mild conditions, typically at room temperature to 80°C, with hydrogen pressures ranging from 1 to 30 atmospheres [3] [4].

The mechanism involves initial coordination of the substrate to the palladium surface, followed by sequential hydrogen addition across the targeted bonds. For morpholine derivatives containing benzyl groups, the process involves selective hydrogenolysis of the benzyl-nitrogen bond while preserving the morpholine ring integrity [3]. The presence of Nb2O5/C as an acidic co-catalyst facilitates the deprotection process by forming amine salts, which prevents catalyst poisoning and maintains high catalytic activity throughout the reaction [3].

Reaction Optimization Parameters:

The palladium-catalyzed hydrogenation requires careful optimization of several parameters to achieve maximum yield and selectivity. Temperature control is critical, with optimal ranges between 25-80°C depending on the substrate complexity. Higher temperatures may increase reaction rates but can compromise stereoselectivity, particularly for sensitive morpholine derivatives [4]. Pressure optimization typically involves screening hydrogen pressures from 1 to 30 atmospheres, with higher pressures generally favoring complete conversion but potentially causing over-reduction of sensitive functional groups [5].

Solvent selection plays a crucial role in the success of palladium-catalyzed hydrogenation. Methanol and isopropanol have emerged as preferred solvents due to their ability to solubilize both the catalyst and substrate while maintaining compatibility with the hydrogenation conditions [3]. The use of protic solvents also facilitates the formation of amine salts, which prevents catalyst deactivation.

Advanced Catalyst Systems:

Recent developments have introduced morpholine-modified palladium catalysts specifically designed for the synthesis of morpholine derivatives [6]. These catalysts incorporate morpholine moieties directly into the support structure, creating an environment that enhances selectivity for morpholine-containing substrates. The morpholine-modified Pd/γ-Al2O3 catalysts demonstrate exceptional catalytic activity approaching 100% with selectivities exceeding 99% for the selective hydrogenation of related compounds [6].

The incorporation of morpholine groups into the catalyst structure serves multiple functions: it acts as a dechlorination inhibitor, prevents unwanted side reactions, and maintains stability through repulsive effects from the C-O-C bond present in the morpholine ring [6]. This specialized catalyst design represents a significant advancement in the field, offering both high activity and excellent recyclability over multiple reaction cycles.

Morpholine Derivative Functionalization Strategies

The functionalization of morpholine derivatives encompasses a broad range of methodologies specifically designed to install various substituents while maintaining the integrity of the morpholine core structure. For (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol, these strategies focus on selective introduction of the benzyl group at the N-4 position, installation of the dimethyl groups at the C-6 position, and incorporation of the hydroxymethyl functionality at the C-2 position.

Reductive Amination and Cyclization Approaches:

The reductive amination methodology represents a foundational approach for morpholine derivative synthesis [7] [8]. This strategy involves the initial formation of an imine intermediate through condensation of an appropriate aldehyde with an amine-containing precursor, followed by reduction to form the secondary amine. The subsequent cyclization step constructs the morpholine ring through intramolecular nucleophilic substitution.

For (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol synthesis, the reductive amination approach typically employs benzaldehyde derivatives as the carbonyl component and specially designed amino alcohol precursors containing the requisite dimethyl substitution pattern. The reduction step utilizes sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNBH3) under carefully controlled conditions to prevent over-reduction or side reactions [7] [8].

The cyclization process requires precise pH control, typically maintained under basic conditions (pH 7-9) to facilitate the intramolecular nucleophilic attack that forms the morpholine ring. The use of bases such as potassium tert-butoxide or sodium hydroxide promotes the cyclization while minimizing competing elimination reactions [8].

Oxazetidine Ring-Opening Methodology:

An innovative approach to morpholine derivative synthesis involves the ring-opening of 2-tosyl-1,2-oxazetidines [9]. This methodology offers a modular approach to constructing diversely substituted morpholines through nucleophilic attack on the electrophilic oxygen center of the strained four-membered ring.

The oxazetidine ring-opening strategy proceeds through heterolytic cleavage of the N-O bond, facilitated by the strongly electron-withdrawing tosyl substituent and the inherent ring strain of the four-membered heterocycle [9]. The nucleophilic attack by appropriate nucleophiles, such as α-formyl carboxylates, leads to ring opening followed by spontaneous cyclization to form morpholine hemiaminals.

This approach demonstrates remarkable versatility in substrate scope, accommodating various nucleophiles and allowing for the introduction of diverse substituents at different positions of the morpholine ring. The methodology provides access to conformationally rigid morpholine derivatives with excellent diastereoselectivity, making it particularly valuable for the synthesis of complex morpholine structures like (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol [9].

Copper-Promoted Oxyamination Reactions:

The copper-promoted oxyamination methodology represents a direct approach to morpholine synthesis through the simultaneous addition of oxygen and nitrogen across alkene substrates [10]. This strategy utilizes copper(II) 2-ethylhexanoate as a promoter for the addition of alcohols and amines across alkenes, providing direct access to morpholine derivatives.

The reaction mechanism involves initial coordination of the copper catalyst to the alkene substrate, followed by syn-addition of the alcohol and amine components. The intramolecular nature of the alcohol addition combined with intermolecular amine coupling results in the formation of morpholine rings with excellent stereoselectivity [10].

For (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol synthesis, this methodology offers the advantage of constructing the morpholine ring and installing the benzyl substituent in a single transformation. The reaction conditions typically require elevated temperatures (110-150°C) but proceed under atmospheric pressure, making the methodology practically accessible [10].

Morpholine-Thiazole Functionalization:

Specialized functionalization strategies have been developed for morpholine derivatives containing additional heterocyclic components [11]. The morpholine-thiazole scaffold functionalization involves multi-step reactions that can be executed through one-pot procedures or sequential transformations.

These methodologies typically involve the formation of intermediate morpholine derivatives followed by coupling with thiazole components through various linking strategies. The synthetic approaches depend on the specific substitution pattern desired and can accommodate a wide range of functional groups while maintaining the morpholine core structure [11].

Stereoselective Synthesis of Enantiomeric Forms

The stereoselective synthesis of enantiomeric forms of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol represents one of the most challenging aspects of morpholine derivative chemistry. The compound contains multiple stereogenic centers, requiring precise control of absolute configuration to obtain the desired enantiomeric form.

Asymmetric Organocatalytic Synthesis:

The asymmetric organocatalytic approach represents a breakthrough in the stereoselective synthesis of morpholine derivatives [12] [8]. This methodology employs chiral organocatalysts, particularly (2R,5R)-diphenylpyrrolidine, to induce high levels of enantioselectivity in the key bond-forming reactions.

The strategy begins with the organocatalytic enantioselective α-chlorination of aldehydes using N-chlorosuccinimide and the chiral pyrrolidine catalyst [12]. This transformation establishes the first stereogenic center with excellent enantioselectivity (76-98% enantiomeric excess). The resulting α-chloroaldehyde undergoes reduction to the corresponding α-chloroalcohol, which serves as an electrophilic precursor for subsequent transformations.

The reductive amination step involves the displacement of the chloride with an amine nucleophile containing an embedded oxygen or nitrogen nucleophile. For morpholine synthesis, the nucleophile contains an appropriate oxygen center that can participate in the subsequent cyclization. The base-induced cyclization proceeds with inversion of stereochemistry at the carbon center, providing access to the desired enantiomeric form of the morpholine derivative [12].

Asymmetric Hydrogenation Methodology:

The asymmetric hydrogenation approach utilizes chiral rhodium catalysts to achieve highly enantioselective reduction of dehydromorpholine precursors [5] [4]. The methodology employs bis-phosphine rhodium complexes bearing large bite angles, which provide the optimal geometry for achieving high enantioselectivity in the hydrogenation of morpholine derivatives.

The key to success in this methodology lies in the careful design of the dehydromorpholine substrate. The substrate must contain appropriate directing groups, typically N-carbamate protecting groups, which facilitate coordination to the rhodium center and enable high levels of stereocontrol [4]. The hydrogenation proceeds under mild conditions (room temperature, 30 atmospheres hydrogen pressure) with excellent yields and enantioselectivities exceeding 99%.

The mechanism involves initial coordination of the dehydromorpholine substrate to the chiral rhodium catalyst through both the C=C double bond and the directing group. The subsequent hydrogen addition occurs preferentially from one face of the double bond, leading to the formation of the desired enantiomer with high selectivity [4].

Enzymatic Resolution Approaches:

Enzymatic resolution represents an alternative strategy for accessing enantiomerically pure morpholine derivatives . This methodology utilizes highly selective enzymes, typically lipases or esterases, to achieve kinetic resolution of racemic morpholine derivatives.

The enzymatic resolution approach typically involves the preparation of racemic morpholine derivatives followed by enzyme-catalyzed esterification or hydrolysis of one enantiomer. The high selectivity of the enzyme results in the preferential transformation of one enantiomer, leaving the other enantiomer unchanged and allowing for separation of the two forms .

For (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol synthesis, the enzymatic resolution can be applied to racemic precursors containing ester functionalities. The enzyme-catalyzed hydrolysis proceeds with excellent enantioselectivity (95-99% enantiomeric excess), providing access to both enantiomers of the morpholine derivative through appropriate choice of reaction conditions .

Chiral Auxiliary Methodologies:

The chiral auxiliary approach employs stoichiometric amounts of chiral compounds to control the stereochemistry of key bond-forming reactions [14]. Pseudoephedrine has emerged as a particularly effective chiral auxiliary for morpholine synthesis, providing high levels of stereocontrol in the formation of morpholine derivatives.

The methodology involves the condensation of arylglyoxals with pseudoephedrine auxiliary, followed by acid-catalyzed cyclization to form morpholinone products [14]. The reaction proceeds with excellent diastereoselectivity due to the steric influence of the pseudoephedrine auxiliary, providing morpholinone products in high yields and selectivities.

The morpholinone products can be subsequently converted to the desired morpholine derivatives through reduction and functional group manipulation. The chiral auxiliary can be recovered and recycled, making the methodology economically viable for large-scale synthesis [14].

Asymmetric Transfer Hydrogenation:

The asymmetric transfer hydrogenation methodology utilizes the Noyori-Ikariya catalyst system to achieve highly enantioselective reduction of cyclic imine precursors [15]. The methodology employs RuCl(S,S)-Ts-DPEN as the chiral catalyst and isopropanol as both solvent and hydrogen source.

The reaction mechanism involves the formation of a cyclic imine intermediate through titanium-catalyzed hydroamination of ether-containing aminoalkyne substrates. The subsequent asymmetric transfer hydrogenation reduces the imine to the corresponding chiral morpholine with excellent enantioselectivity (>95% enantiomeric excess) [15].

The success of this methodology depends on hydrogen-bonding interactions between the oxygen atom in the morpholine backbone and the DPEN ligand of the ruthenium catalyst. This interaction provides the necessary stereocontrol for high enantioselectivity while maintaining broad substrate scope and functional group tolerance [15].

XLogP3

Dates

Explore Compound Types